Technical Monograph: p-NO2-Bn-DOTA (B-199)
Technical Monograph: p-NO2-Bn-DOTA (B-199)
The Stable Precursor for Backbone-Modified Radiometal Chelation
Executive Summary
p-NO2-Bn-DOTA (Catalog Code: B-199) is the nitro-precursor to one of the most robust bifunctional chelating agents (BFCAs) in nuclear medicine. Unlike first-generation chelators that utilize a pendant arm for bioconjugation (reducing coordination denticity), B-199 features a backbone substitution at the C2 position of the macrocycle. This design preserves all four acetate arms for metal coordination, ensuring maximum thermodynamic stability (
This guide details the chemical architecture, activation protocols, and quality control systems required to utilize B-199 in the development of radioimmunoconjugates.
Chemical Fundamentals & Identity
B-199 is the commercially designated code (Macrocyclics) for the nitro-benzyl derivative of DOTA. It is chemically inert regarding bioconjugation until "activated" via reduction.
| Property | Specification |
| Chemical Name | S-2-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclododecane tetraacetic acid |
| Common Name | p-NO2-Bn-DOTA |
| Catalog Code | B-199 |
| CAS Number | 116052-88-1 |
| Molecular Formula | |
| Molecular Weight | 685.4 g/mol (HCl salt) |
| Role | Stable Precursor (Must be reduced to p-NH2-Bn-DOTA for use) |
The "B-Series" Progression
Researchers must understand the lineage of this molecule to select the correct starting material:
-
B-199 (Nitro): Long-term storage form.[1][2] Highly stable. Oxidatively inert.
-
B-200 (Amine): Reduced form (p-NH2-Bn-DOTA). Ready for conversion to isothiocyanate or coupling via EDC/NHS.
-
B-205 (Isothiocyanate): Activated form (p-SCN-Bn-DOTA). Reacts directly with Lysine residues. Hydrolytically sensitive; shorter shelf-life.
Mechanism of Action: Backbone Substitution vs. N-Functionalization
The primary advantage of B-199 derivatives over standard DOTA-NHS esters lies in the coordination geometry.
-
N-Functionalization (DOTA-NHS): Uses one of the four carboxylate arms to attach to the antibody. This leaves only 7 donor atoms (N4O3), creating a less stable complex for 8-coordinate metals like Lu(III) or Gd(III).
-
C-Functionalization (B-199): The benzyl linker is attached to the carbon backbone of the cyclen ring. All four acetate arms (
) and four ring nitrogens remain free to coordinate the metal. This forms a saturated N4O4 coordination sphere.
Isomerism: SAP vs. TSAP
Upon metal complexation, the DOTA macrocycle adopts specific geometries.[3] For Lanthanides, the Square Antiprismatic (SAP) isomer is thermodynamically preferred over the Twisted Square Antiprismatic (TSAP) isomer due to higher kinetic stability (slower dissociation in serum).
-
Note: The bulky benzyl group at C2 in B-199 derivatives sterically locks the ring conformation, favoring the formation of the highly stable SAP isomer.
Figure 1: Structural causality of backbone substitution leading to superior chelate stability.
Experimental Workflow: Activation & Conjugation
Since B-199 is a precursor, it requires chemical activation. The following protocol outlines the reduction of the nitro group to the amine, followed by activation to the isothiocyanate (p-SCN), the gold standard for antibody conjugation.
Step 1: Reduction (B-199
B-200)
-
Reagents: 10% Pd/C catalyst, Hydrogen gas (
), Methanol. -
Protocol:
-
Dissolve p-NO2-Bn-DOTA (B-199) in dry methanol.
-
Add 10 wt% Pd/C catalyst under inert atmosphere (
). -
Bubble
gas or use a hydrogenation shaker (30-50 psi) for 2-4 hours at RT. -
Critical QC: Monitor via HPLC (disappearance of nitro peak).
-
Filter through Celite to remove Pd/C. Caution: Trace Pd can quench radiolabeling. Use metal-scavenging resin (e.g., Chelex 100) if necessary.
-
Lyophilize to obtain p-NH2-Bn-DOTA (B-200).
-
Step 2: Activation to Isothiocyanate (B-200
B-205)
-
Reagents: Thiophosgene (
) or 1,1'-Thiocarbonyldi-2(1H)-pyridone. -
Protocol:
-
Dissolve p-NH2-Bn-DOTA in water/chloroform biphasic mix.
-
Add excess thiophosgene (Caution: Toxic).
-
React for 1-2 hours.
-
Purify via semi-prep HPLC to isolate p-SCN-Bn-DOTA.
-
Step 3: Bioconjugation (Antibody Labeling)
This protocol describes coupling the activated B-205 to a monoclonal antibody (mAb).
-
Buffer Exchange: exchange mAb into 0.1 M Carbonate Buffer, pH 9.0 . Crucial: Remove all amine-containing buffers (Tris, Glycine) as they will compete for the isothiocyanate.
-
Reaction: Add 10-20 molar excess of p-SCN-Bn-DOTA (dissolved in DMSO) to the mAb solution.
-
Incubation: 1 hour at 37°C or overnight at 4°C.
-
Purification: Use a PD-10 desalting column or centrifugal filtration (30k MWCO) equilibrated with 0.25 M Ammonium Acetate, pH 5.5 (Metal-free).
-
Why Ammonium Acetate? It is the optimal buffer for subsequent radiolabeling with Lu-177 or Y-90.
-
Figure 2: Synthetic pathway from precursor B-199 to functional immunoconjugate.
Radiolabeling & Quality Control
Once the immunoconjugate is synthesized, radiolabeling utilizes the DOTA cage.
Standard Protocol (Lu-177):
-
Reagents:
in 0.05 M HCl. -
Mixture: Add
to the DOTA-mAb in Ammonium Acetate (pH 5.5). -
Conditions: Incubate at 37°C - 42°C for 45-60 minutes.
-
Note: Backbone-substituted DOTA (B-199 derived) has slower kinetics than non-cyclic chelators (like DTPA) but forms infinitely more stable complexes. Heat facilitates the formation of the stable SAP isomer.
-
-
QC Challenge (DTPA Challenge):
-
Add excess DTPA to an aliquot of the product.
-
Incubate 15 mins.
-
Run iTLC (Instant Thin Layer Chromatography).
-
Logic: Weakly bound Lu (non-specific binding) will be stripped by DTPA and migrate. Lu-DOTA is inert to DTPA stripping. This validates true chelation.
-
Comparative Analysis
| Feature | p-NO2-Bn-DOTA (B-199 derived) | DOTA-NHS Ester |
| Linkage Site | Carbon Backbone (C2) | Nitrogen Carboxylate Arm |
| Denticity | 8 (N4O4) | 7 (N4O3) |
| Complex Stability | Ultra-High (Ideal for Therapy) | High (Adequate for Imaging) |
| Isomer Purity | Favors SAP (Stable) | Mix of SAP/TSAP |
| Primary Use | Therapeutic (Lu-177, Y-90, Ac-225) | Diagnostic (Ga-68, Gd) |
References
- Chappell, L. L., et al. (2003). "Synthesis and evaluation of novel bifunctional chelating agents based on 1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid for radiolabeling proteins." Nuclear Medicine and Biology, 30(6), 581-595.
- Brechbiel, M. W., & Gansow, O. A. (1992). "Backbone-substituted DTPA ligands for 90Y radioimmunotherapy." Bioconjugate Chemistry, 3(6), 559-566. (Foundational text on backbone substitution stability).
- Viola-Villegas, N., & Doyle, R. P. (2009). "The coordination chemistry of 1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid (H4DOTA): Structural overview and analyses on structure–stability relationships." Coordination Chemistry Reviews, 253(13-14), 1906-1925.
